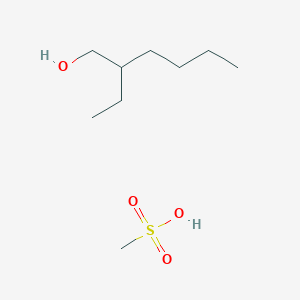
1-Hexanol, 2-ethyl-, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanol, 2-ethyl-, methanesulfonate is an organic compound with the molecular formula C9H20O3S. It is a derivative of 1-hexanol, 2-ethyl-, where the hydroxyl group is replaced by a methanesulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexanol, 2-ethyl-, methanesulfonate can be synthesized through the reaction of 1-hexanol, 2-ethyl- with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group with the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Hexanol, 2-ethyl-, methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Major products are ketones or aldehydes.
Reduction: Alcohols or other reduced forms of the compound.
Scientific Research Applications
1-Hexanol, 2-ethyl-, methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-hexanol, 2-ethyl-, methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes fission, releasing the alkyl group, which then reacts with nucleophiles such as DNA, proteins, or enzymes. This alkylation can lead to modifications in the molecular structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Hexanol, 2-ethyl-: The parent compound with a hydroxyl group instead of a methanesulfonate group.
Ethyl methanesulfonate: A similar compound with an ethyl group instead of the 2-ethylhexyl group.
Uniqueness
1-Hexanol, 2-ethyl-, methanesulfonate is unique due to its specific structure, which combines the properties of 1-hexanol, 2-ethyl- and methanesulfonate. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
92885-97-7 |
|---|---|
Molecular Formula |
C9H22O4S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-ethylhexan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C8H18O.CH4O3S/c1-3-5-6-8(4-2)7-9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
GPSSMHUDCHCGAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















